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Compound of Interest

Compound Name: Alk2-IN-2

Cat. No.: B2724169 Get Quote

This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of

Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known

as ACVR1. This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of targeting the ALK2 signaling pathway.

Core Concepts: The ALK2 Signaling Pathway
Alk2-IN-2 is a small molecule inhibitor that targets ALK2, a type I serine/threonine kinase

receptor of the Bone Morphogenetic Protein (BMP) signaling pathway, which is a part of the

larger Transforming Growth Factor-β (TGF-β) superfamily. Under normal physiological

conditions, BMP ligands (such as BMP6 and BMP7) bind to a complex of type I (e.g., ALK2)

and type II BMP receptors. This binding event leads to the phosphorylation and activation of

the ALK2 kinase domain. Activated ALK2 then phosphorylates the downstream signaling

proteins SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with

the common mediator SMAD4, which then translocates to the nucleus to regulate the

transcription of target genes involved in various cellular processes, including osteogenesis, cell

differentiation, and apoptosis.

Mutations in the ACVR1 gene, which encodes ALK2, can lead to constitutive activation of the

receptor, causing diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse

Intrinsic Pontine Glioma (DIPG). Alk2-IN-2 inhibits the kinase activity of ALK2, thereby blocking

the downstream phosphorylation of SMADs and mitigating the effects of aberrant signaling.
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A simplified diagram of the ALK2 signaling pathway and the inhibitory action of Alk2-IN-2.
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In Vitro Efficacy
The in vitro activity of Alk2-IN-2 has been characterized through various biochemical and cell-

based assays.

Quantitative In Vitro Data
Parameter Assay Type

Cell
Line/System

Value Reference

IC50 Kinase Assay
Recombinant

ALK2
9 nM [1]

Selectivity Kinase Assay
Recombinant

ALK3

>700-fold vs.

ALK2
[1]

EC50

BMP6-induced

Transcriptional

Activity

C2C12 cells 8 nM [2]

Protective Effect
Oxidative Stress

Assay
HUVECs

Effective at 3-

100 nM
[2]

Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of Alk2-IN-2 against

ALK2 and other related kinases.

Methodology:

Recombinant human ALK2 kinase domain is used in a radiometric kinase assay.

The assay is typically performed in a buffer containing ATP and a suitable substrate (e.g., a

generic kinase substrate peptide).

Alk2-IN-2 is serially diluted and pre-incubated with the ALK2 enzyme.

The kinase reaction is initiated by the addition of [γ-33P]ATP.
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After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a

filter membrane.

The amount of incorporated radioactivity is quantified using a scintillation counter.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation. A similar procedure is followed for other kinases like ALK3 to determine selectivity.

[1]

Objective: To assess the functional inhibition of the ALK2 signaling pathway in a cellular

context.

Methodology:

C2C12 myoblast cells are stably transfected with a BMP-responsive element (BRE)-

luciferase reporter construct.

Cells are seeded in 96-well plates and allowed to adhere.

The cells are then treated with various concentrations of Alk2-IN-2 for a defined pre-

incubation period.

Following pre-incubation, cells are stimulated with a specific concentration of BMP6 to

activate the ALK2 pathway.

After an incubation period (typically 16-24 hours), the cells are lysed, and luciferase activity

is measured using a luminometer.

The EC50 value is determined by plotting the percentage of inhibition of luciferase activity

against the log concentration of Alk2-IN-2.[2]
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Workflow for the BMP6-induced BRE-luciferase reporter assay in C2C12 cells.
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Objective: To evaluate the protective effect of Alk2-IN-2 on human umbilical vein endothelial

cells (HUVECs) subjected to oxidative stress.

Methodology:

HUVECs are cultured in appropriate media until they reach a suitable confluency.

Cells are pre-treated with varying concentrations of Alk2-IN-2 (e.g., 3-100 nM) for a specified

duration (e.g., 6-24 hours).

Oxidative stress is induced by exposing the cells to an agent like hydrogen peroxide (H2O2).

After the stress induction period, cell viability is assessed using methods such as the MTT

assay.

Other markers of oxidative stress and cellular function can also be measured, including:

Reactive Oxygen Species (ROS) levels: Using fluorescent probes like DCFDA.

Cell migration: Assessed by wound healing or transwell migration assays.

Tube formation: Evaluated by seeding cells on a basement membrane matrix and

observing the formation of capillary-like structures.

The protective effect of Alk2-IN-2 is quantified by comparing the outcomes in treated cells

versus untreated, stressed controls.[2]

In Vivo Efficacy
While specific in vivo efficacy studies demonstrating a therapeutic outcome for Alk2-IN-2 are

not yet widely published, its pharmacokinetic profile has been evaluated in mice.

Quantitative In Vivo Data
The following pharmacokinetic parameters were determined for Alk2-IN-2 (referred to as

compound 23 in the source) in mice.[1]
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Parameter Route Dose (mg/kg) Value Units

Cmax Oral (p.o.) 10 102 ± 21 ng/mL

Tmax Oral (p.o.) 10 2.0 ± 0.0 h

AUClast Oral (p.o.) 10 1100 ± 150 hng/mL

AUCinf Oral (p.o.) 10 1130 ± 150 hng/mL

t1/2 Oral (p.o.) 10 7.2 ± 1.2 h

F Oral (p.o.) 10 49 ± 6 %

C0 Intravenous (i.v.) 2 340 ± 50 ng/mL

AUClast Intravenous (i.v.) 2 460 ± 30 hng/mL

AUCinf Intravenous (i.v.) 2 460 ± 30 hng/mL

t1/2 Intravenous (i.v.) 2 4.8 ± 0.4 h

CL Intravenous (i.v.) 2 72 ± 4 mL/min/kg

Vss Intravenous (i.v.) 2 29 ± 2 L/kg

Data are presented as mean ± SEM.

Experimental Protocols
Objective: To determine the pharmacokinetic properties of Alk2-IN-2 following oral and

intravenous administration in mice.

Methodology:

Animals: Male C57BL/6 mice are typically used.

Formulation: For oral administration, Alk2-IN-2 is formulated in a vehicle such as a solution

of 10% DMSO, 10% Solutol HS 15, and 80% saline. For intravenous administration, a similar

formulation may be used, ensuring solubility and stability.

Dosing:
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Oral (p.o.): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

Intravenous (i.v.): A single dose (e.g., 2 mg/kg) is administered via the tail vein.

Sample Collection: Blood samples are collected from a set of mice at various time points

post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into

tubes containing an anticoagulant (e.g., EDTA).

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalysis: The concentration of Alk2-IN-2 in plasma samples is determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-

compartmental methods to calculate pharmacokinetic parameters such as Cmax, Tmax,

AUC, t1/2, clearance (CL), volume of distribution (Vss), and oral bioavailability (F).[1]
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In Vivo Pharmacokinetic Study Workflow
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A generalized workflow for an in vivo pharmacokinetic study in mice.
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Summary and Future Directions
Alk2-IN-2 is a highly potent and selective inhibitor of ALK2 with demonstrated in vitro efficacy in

both biochemical and cell-based assays. It effectively blocks the ALK2 signaling pathway and

shows protective effects in a cellular model of oxidative stress. The in vivo pharmacokinetic

studies in mice indicate that Alk2-IN-2 has good oral bioavailability and a reasonable half-life,

suggesting its potential for in vivo applications.

Future research should focus on evaluating the in vivo efficacy of Alk2-IN-2 in animal models

of diseases driven by ALK2 hyperactivation, such as FOP and DIPG. Such studies would be

crucial in determining the therapeutic potential of this promising compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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